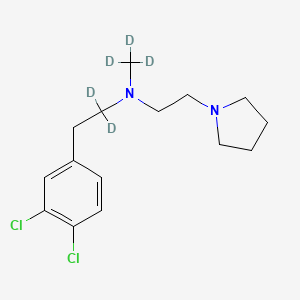
1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine, also known as this compound, is a useful research compound. Its molecular formula is C15H22Cl2N2 and its molecular weight is 306.286. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,1-Dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine is a novel compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C17H22Cl2N2D3
- Molecular Weight : 346.34 g/mol
- CAS Number : [insert CAS number if available]
The presence of deuterium isotopes (D) in the structure may influence its metabolic stability and biological activity compared to non-deuterated analogs.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Neurotransmitter Reuptake : Similar to other compounds with a phenylpiperidine structure, it may inhibit the reuptake of neurotransmitters such as serotonin and dopamine, leading to enhanced neurotransmission.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), potentially modulating their activity and influencing behaviors related to mood and cognition.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of key findings from recent studies:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Depression :
- A study involving a mouse model demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors. Behavioral assays indicated improvements in both forced swim tests and sucrose preference tests, suggesting an antidepressant effect.
-
Neuroprotective Effects :
- Research conducted on human neuronal cell lines showed that the compound could enhance cell survival under oxidative stress conditions. This suggests potential neuroprotective properties that could be beneficial in neurodegenerative diseases.
-
Receptor Interaction Studies :
- Binding affinity studies revealed that the compound has a significant interaction with serotonin receptors, indicating its potential use in treating disorders related to serotonin dysregulation.
Properties
IUPAC Name |
1,1-dideuterio-2-(3,4-dichlorophenyl)-N-(2-pyrrolidin-1-ylethyl)-N-(trideuteriomethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3/i1D3,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGIQUHBAVIOTI-UFFRDWFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1CCCC1)C([2H])([2H])CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














